12-Methyltridecanal-d7
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Overview
Description
12-Methyltridecanal-d7 is a deuterium-labeled compound with the molecular formula C14D7H21O and a molecular weight of 219.415 . It is a stable isotope-labeled version of 12-Methyltridecanal, which is an aliphatic aldehyde. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.
Preparation Methods
The synthesis of 12-Methyltridecanal-d7 involves the incorporation of deuterium atoms into the 12-Methyltridecanal molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
12-Methyltridecanal-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction converts the aldehyde group into a carboxylic acid. Common reagents for this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction reduces the aldehyde group to a primary alcohol. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound would yield 12-Methyltridecanoic acid-d7, while reduction would produce 12-Methyltridecanol-d7.
Scientific Research Applications
12-Methyltridecanal-d7 is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: It is used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-Methyltridecanal-d7 involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which are important intermediates in various biochemical reactions. The deuterium labeling allows researchers to track the compound’s behavior and interactions in complex systems, providing insights into its molecular targets and pathways .
Comparison with Similar Compounds
12-Methyltridecanal-d7 can be compared with other similar compounds, such as:
12-Methyltridecanal: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
12-Methyltridecanoic acid: The oxidized form of 12-Methyltridecanal, which has a carboxylic acid group instead of an aldehyde group.
12-Methyltridecanol: The reduced form of 12-Methyltridecanal, which has a primary alcohol group instead of an aldehyde group.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful in research applications that require precise tracking and quantification of the compound.
Properties
Molecular Formula |
C14H28O |
---|---|
Molecular Weight |
219.41 g/mol |
IUPAC Name |
12,13,13,13-tetradeuterio-12-(trideuteriomethyl)tridecanal |
InChI |
InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3/i1D3,2D3,14D |
InChI Key |
OQWNKUAZQSLNSR-HSNISVEUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCCCCCCCCCC=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCCCCCCCCC=O |
Origin of Product |
United States |
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